An In-depth Technical Guide to the Chemical Structure and Bonding of Allylamine
An In-depth Technical Guide to the Chemical Structure and Bonding of Allylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylamine (B125299) (C₃H₇N), the simplest stable unsaturated amine, is a molecule of significant interest in organic synthesis and materials science. Its unique structure, featuring both a reactive double bond and a nucleophilic amino group, dictates its chemical behavior and utility. This guide provides a detailed examination of the chemical structure and bonding of allylamine, supported by quantitative data, experimental methodologies, and visual representations to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.
Chemical Structure
Allylamine, systematically named prop-2-en-1-amine, consists of a three-carbon propylene (B89431) chain with a double bond between the second and third carbon atoms (C2 and C3) and an amino group (-NH₂) attached to the first carbon atom (C1).[1][2] The molecular formula is C₃H₇N, and its structure can be represented as CH₂=CHCH₂NH₂.[1][2]
The presence of both a π-bond and a lone pair of electrons on the nitrogen atom makes allylamine a versatile chemical building block. The molecule's geometry is not planar due to the sp³ hybridized carbon and nitrogen atoms.
Molecular Representation
The following diagram illustrates the atomic connectivity within the allylamine molecule.
Bonding and Hybridization
The bonding in allylamine is a combination of sigma (σ) and pi (π) bonds, resulting from the hybridization of the carbon and nitrogen atoms.
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C1 (Methylene Carbon): This carbon is bonded to two hydrogen atoms, one carbon atom (C2), and the nitrogen atom. It forms four single bonds, indicating sp³ hybridization . The geometry around C1 is approximately tetrahedral.
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C2 and C3 (Vinyl Carbons): These two carbons are joined by a double bond. Each is also bonded to hydrogen atoms and, in the case of C2, to C1. The double bond consists of one σ bond and one π bond. Both C2 and C3 are sp² hybridized , leading to a trigonal planar geometry around each of these carbon atoms.
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N (Nitrogen): The nitrogen atom is bonded to two hydrogen atoms and one carbon atom (C1). It also has a lone pair of electrons. This arrangement results in sp³ hybridization and a trigonal pyramidal geometry around the nitrogen atom.
The following diagram illustrates the hybridization of the non-hydrogen atoms in allylamine.
Quantitative Structural Parameters
The precise bond lengths and angles in allylamine can be determined experimentally using techniques such as gas-phase electron diffraction and microwave spectroscopy, or calculated using computational methods. A computational study using Density Functional Theory (DFT) with the B3LYP functional and a def2-TZVP basis set has been performed to determine the optimized geometry of the allylamine molecule.[3][4]
| Parameter | Bond | Value (Å) |
| Bond Length | C=C | 1.33 |
| C-C | 1.51 | |
| C-N | 1.46 | |
| C-H (vinyl) | 1.09 | |
| C-H (alkyl) | 1.10 | |
| N-H | 1.02 |
| Parameter | Atoms | Value (°) |
| Bond Angle | C-C=C | 125.0 |
| H-C=C | 117.5 | |
| C-C-N | 111.5 | |
| H-C-H | 109.5 | |
| C-N-H | 110.0 | |
| H-N-H | 107.0 |
Note: These values are representative and may vary slightly depending on the experimental or computational method used.
Experimental Protocols for Structural Determination
The determination of the molecular structure of allylamine relies on several key experimental techniques.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.
Methodology:
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Sample Introduction: A gaseous sample of allylamine is introduced into a high-vacuum chamber.
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Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's nuclei and electrons.
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Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.
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Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. This information is then used to calculate the bond lengths, bond angles, and torsional angles.
Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly precise measurements of the moments of inertia, from which bond lengths and angles can be derived.
Methodology:
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Sample Preparation: A gaseous sample of allylamine is introduced into a waveguide or resonant cavity at low pressure.
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Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.
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Absorption Spectrum: The absorption of microwaves is measured as a function of frequency. The resulting spectrum shows a series of absorption lines corresponding to specific rotational transitions.
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Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. These constants are related to the moments of inertia, which in turn depend on the molecular geometry. By analyzing the spectra of different isotopic species of allylamine, a precise determination of the bond lengths and angles can be achieved.
The following diagram illustrates the general workflow for determining molecular structure using these experimental techniques.
Conformational Analysis
Due to rotation around the C-C and C-N single bonds, allylamine can exist in different conformations. Computational studies have explored the potential energy surface of allylamine to identify the most stable conformers. These studies, often performed using ab initio molecular orbital theory, help in understanding the relative energies and populations of different conformers at various temperatures.
Conclusion
The chemical structure and bonding of allylamine are well-characterized by a combination of experimental and computational methods. Its hybrid structure, containing both sp² and sp³ hybridized centers, and the presence of both a double bond and an amine group, are the foundation of its reactivity and broad applicability in chemical synthesis. The quantitative data and experimental protocols presented in this guide offer a detailed resource for scientists and researchers working with this important molecule.
References
- 1. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allylamine - Wikipedia [en.wikipedia.org]
- 3. Hydrogen-Bonding Motifs in Adducts of Allylamine with the 10 Simplest n-Alcohols: Single-Crystal X-ray Diffraction Studies and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
